molecular formula C15H15N3O B581605 3-(6-Aminopyridin-3-yl)-N-cyclopropylbenzamide CAS No. 1314985-40-4

3-(6-Aminopyridin-3-yl)-N-cyclopropylbenzamide

Cat. No.: B581605
CAS No.: 1314985-40-4
M. Wt: 253.305
InChI Key: KVKAXVWVYBHJRI-UHFFFAOYSA-N
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Description

3-(6-Aminopyridin-3-yl)-N-cyclopropylbenzamide is an organic compound that belongs to the class of benzamides It contains a benzamide moiety attached to a pyridine ring substituted with an amino group and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(6-Aminopyridin-3-yl)-N-cyclopropylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 6-aminopyridine and cyclopropylbenzoyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 6-aminopyridine is reacted with cyclopropylbenzoyl chloride in an appropriate solvent like dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods: For industrial-scale production, the process may involve:

    Optimization of Reaction Conditions: Scaling up the reaction while optimizing parameters such as temperature, solvent, and reaction time to maximize yield and purity.

    Catalysts and Reagents: Using catalysts or alternative reagents to enhance reaction efficiency and reduce costs.

    Purification Techniques: Employing large-scale purification techniques such as crystallization or recrystallization to obtain high-purity this compound.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro derivatives back to the amino form.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-(6-Aminopyridin-3-yl)-N-cyclopropylbenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly as an inhibitor of specific enzymes or receptors.

    Biological Research: The compound is used in studies involving cell signaling pathways and molecular interactions.

    Pharmaceutical Research: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.

    Industrial Applications: The compound’s unique chemical properties make it suitable for use in various industrial processes, including the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-(6-Aminopyridin-3-yl)-N-cyclopropylbenzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in critical biological pathways.

    Pathways Involved: It can modulate signaling pathways by inhibiting or activating specific proteins, leading to desired therapeutic effects.

    Binding Interactions: The compound’s structure allows it to form stable interactions with its targets, enhancing its potency and selectivity.

Comparison with Similar Compounds

    3-(6-Aminopyridin-3-yl)benzamide: Lacks the cyclopropyl group but shares the core structure.

    N-cyclopropylbenzamide: Lacks the pyridine ring but contains the cyclopropylbenzamide moiety.

    6-Aminopyridine Derivatives: Compounds with similar pyridine ring structures but different substituents.

Uniqueness:

    Structural Features: The presence of both the amino group on the pyridine ring and the cyclopropyl group on the benzamide moiety makes 3-(6-Aminopyridin-3-yl)-N-cyclopropylbenzamide unique.

    Biological Activity: The combination of these structural features may result in distinct biological activities and therapeutic potential compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-(6-aminopyridin-3-yl)-N-cyclopropylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c16-14-7-4-12(9-17-14)10-2-1-3-11(8-10)15(19)18-13-5-6-13/h1-4,7-9,13H,5-6H2,(H2,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKAXVWVYBHJRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=CC(=C2)C3=CN=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80718575
Record name 3-(6-Aminopyridin-3-yl)-N-cyclopropylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314985-40-4
Record name 3-(6-Aminopyridin-3-yl)-N-cyclopropylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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